Flonicamid

Beschreibung

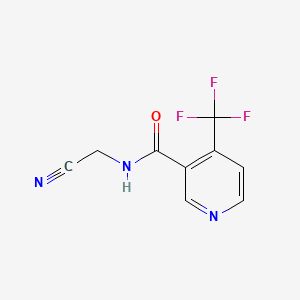

an insecticide; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)7-1-3-14-5-6(7)8(16)15-4-2-13/h1,3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQJEEJISHYWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034611 | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 5.2X10+3 mg/L at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.531 at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.43X10-4 mPa /7.073X10-9 mm Hg/ at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

158062-67-0 | |

| Record name | Flonicamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158062-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flonicamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, N-(cyanomethyl)-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLONICAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9500W2Z53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

157.5 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Flonicamid: A Technical Guide to its Discovery, Synthesis, and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonicamid is a systemic insecticide belonging to the pyridinecarboxamide chemical class, first discovered in 1992 by Ishihara Sangyo Kaisha, Ltd.[1][2]. It exhibits potent and selective activity against a wide range of sucking insect pests, including aphids, whiteflies, and thrips[1][3]. Marketed under trade names such as Ulala® and Beleaf®, this compound has become a valuable tool in integrated pest management (IPM) programs due to its unique mode of action and favorable safety profile towards many beneficial insects[1]. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of this compound, tailored for professionals in research and development.

Discovery and Development

The discovery of this compound arose from research into trifluoromethylpyridine derivatives, which were found to possess insecticidal properties against aphids. Through extensive structure-activity relationship studies, N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide was identified as a highly active compound and was subsequently developed as this compound. It was first registered in Japan in 2006 and is now registered in numerous countries worldwide for use on a variety of crops, including cotton, cereals, fruits, and vegetables.

Chemical Properties

This compound is a white, odorless crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |

| CAS Number | 158062-67-0 | |

| Molecular Formula | C₉H₆F₃N₃O | |

| Molecular Weight | 229.16 g/mol | |

| Melting Point | 157.5 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility in Water | 5.2 g/L (at 20 °C) | |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | |

| Vapor Pressure | 9.43 x 10⁻⁴ mPa (at 20 °C) | |

| LogP (Octanol-Water Partition Coefficient) | 0.30 | |

| pKa | 11.6 | |

| Density | 1.531 g/cm³ (at 20 °C) |

Synthesis of this compound

The commercial synthesis of this compound typically starts from 4-trifluoromethylnicotinic acid. The general synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with aminoacetonitrile.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on published patent literature.

Step 1: Synthesis of 4-Trifluoromethylnicotinoyl Chloride

-

To a reaction vessel equipped with a reflux condenser and a stirrer, add 4-trifluoromethylnicotinic acid.

-

Add an excess of thionyl chloride (SOCl₂), typically 2-3 molar equivalents.

-

Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to yield crude 4-trifluoromethylnicotinoyl chloride.

Step 2: Synthesis of this compound

-

In a separate reaction vessel, dissolve aminoacetonitrile hydrochloride in a suitable organic solvent (e.g., toluene or dichloromethane) and add a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride and liberate the free amine.

-

Cool the solution of 4-trifluoromethylnicotinoyl chloride from Step 1 in an ice bath.

-

Slowly add the aminoacetonitrile solution to the cooled acid chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

-

Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts and unreacted starting materials.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white crystalline solid.

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity, such as:

-

Melting Point: Determination of the melting point range.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FTIR: To identify characteristic functional groups (e.g., C=O, C≡N, N-H). A study has identified key FTIR peaks for this compound, including an NH symmetric band at 1654.85 cm⁻¹, symmetrical stretching of C≡N at 1417.46 cm⁻¹, and a carbonyl group at 785.61 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Biological Mode of Action: Signaling Pathway

This compound acts as a selective feeding blocker in insects. Its mode of action is unique and it has been classified by the Insecticide Resistance Action Committee (IRAC) in its own group, 29. This compound itself is a pro-insecticide, meaning it is converted into its active metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), within the insect's body.

TFNA-AM is a potent modulator of insect chordotonal organs, which are mechanoreceptors involved in hearing, balance, and proprioception. The disruption of these organs leads to a rapid cessation of feeding, disorientation, and ultimately, starvation of the insect. While the precise molecular target of TFNA-AM is still under investigation, it is known to act upstream of the Transient Receptor Potential Vanilloid (TRPV) channels in the signaling pathway, leading to their activation. It has also been reported to inhibit inwardly rectifying potassium (Kir) channels, which may contribute to its overall insecticidal effect.

Conclusion

This compound represents a significant advancement in insecticide chemistry, offering a unique mode of action for the control of economically important sucking pests. Its discovery and development have provided an effective tool for resistance management and integrated pest management strategies. This technical guide has summarized the key aspects of this compound's discovery, detailed a representative synthetic protocol, and outlined its chemical properties and biological mechanism of action. Further research into its precise molecular targets will continue to enhance our understanding and optimize the application of this important insecticide.

References

Flonicamid's Unique Mode of Action: A Technical Guide to Chordotonal Organ Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flonicamid, a pyridinecarboxamide insecticide, represents a unique class of chordotonal organ modulators with a highly selective and potent activity against sucking insect pests. This technical guide provides an in-depth analysis of this compound's mode of action, elucidating its function as a pro-insecticide and the subsequent modulation of insect mechanosensory organs. The active metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), is a potent inhibitor of nicotinamidase, an enzyme crucial for nicotinamide adenine dinucleotide (NAD+) biosynthesis. Inhibition of this enzyme leads to the accumulation of nicotinamide, which in turn acts as an agonist of the Nanchung-transient receptor potential vanilloid (Nan-TRPV) channels in chordotonal neurons. This overstimulation disrupts the insect's sense of hearing, balance, and coordination, leading to a rapid cessation of feeding and subsequent mortality due to starvation. This guide details the experimental protocols used to elucidate this pathway, presents quantitative data on the efficacy of this compound and its metabolites, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound is a systemic insecticide with excellent efficacy against a range of hemipteran pests, including aphids, whiteflies, and thrips[1][2]. Its discovery and development marked a significant advancement in insecticide science due to its novel mode of action, which differs from that of other major insecticide classes such as neonicotinoids, organophosphates, and pyrethroids[3][4]. This distinct mechanism of action makes this compound a valuable tool for insecticide resistance management programs[4]. Initially classified by the Insecticide Resistance Action Committee (IRAC) in group 9C, it was later reclassified into its own group, 29, highlighting its unique target site.

This guide will delve into the molecular intricacies of this compound's action, from its metabolic activation to the ultimate disruption of chordotonal organ function.

The Pro-Insecticide Nature of this compound

This compound itself is not the primary toxic agent. It acts as a pro-insecticide, meaning it is metabolized within the insect's body into a more active compound. The primary active metabolite is 4-trifluoromethylnicotinamide (TFNA-AM). Other metabolites, such as 4-trifluoromethylnicotinic acid (TFNA) and N-(4-trifluoromethylnicotinoyl)glycine (TFNG), have been identified but do not exhibit the same level of insecticidal activity.

The Molecular Target: Nicotinamidase

The key molecular target of TFNA-AM is the enzyme nicotinamidase (Naam). Nicotinamidase is a critical enzyme in the NAD+ salvage pathway, catalyzing the hydrolysis of nicotinamide to nicotinic acid. This pathway is essential for maintaining the cellular pool of NAD+, a vital coenzyme in numerous metabolic reactions. TFNA-AM is a potent inhibitor of insect nicotinamidase.

Signaling Pathway: From Enzyme Inhibition to Channel Activation

The inhibition of nicotinamidase by TFNA-AM sets off a cascade of events within the chordotonal neurons, which are specialized mechanoreceptors in insects responsible for detecting movement, gravity, and sound.

dot

Caption: Signaling pathway of this compound's mode of action.

The inhibition of nicotinamidase leads to a buildup of its substrate, nicotinamide, within the neuron. Elevated levels of nicotinamide act as an agonist, directly activating the heteromeric Nan-Iav TRPV channels. This overstimulation of the TRPV channels results in an excessive influx of calcium ions (Ca2+), disrupting the normal function of the chordotonal organs. The consequence for the insect is a loss of coordination, balance, and the ability to sense its position, which manifests as an immediate cessation of feeding behavior. Ultimately, the insect dies from starvation.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound's active metabolite, TFNA-AM.

Table 1: Inhibitory Activity of TFNA-AM against Nicotinamidase

| Compound | Target Enzyme | Inhibition Constant (Ki) | Source |

| TFNA-AM | Drosophila Nicotinamidase | 0.72 µM |

Table 2: Agonistic Activity of TFNA-AM on Chordotonal Organs

| Compound | Target Organ | Half-maximal Effective Concentration (EC50) | Source |

| TFNA-AM | Locust Femoral Chordotonal Organ | ~150 nM |

Experimental Protocols

The elucidation of this compound's mode of action has been made possible through a series of key experiments. Detailed methodologies for these experiments are provided below.

Nicotinamidase Inhibition Assay

This assay is crucial for determining the inhibitory potential of compounds like TFNA-AM on the target enzyme. Two common methods are employed:

6.1.1. HPLC-Based Assay

-

Principle: This method directly measures the conversion of the substrate (nicotinamide) to the product (nicotinic acid) by separating and quantifying them using High-Performance Liquid Chromatography (HPLC).

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a known concentration of purified nicotinamidase, the substrate nicotinamide (e.g., 200 µM), and the test inhibitor (TFNA-AM) at various concentrations in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.3).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 20 minutes).

-

Quenching: Stop the reaction by adding a quenching agent, such as trifluoroacetic acid (TFA), to a final concentration of 1% (v/v).

-

Centrifugation: Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

HPLC Analysis: Inject the supernatant onto a reverse-phase C18 HPLC column. Elute the compounds with a suitable mobile phase (e.g., 20 mM ammonium acetate, pH 6.9).

-

Detection and Quantification: Monitor the elution profile using a UV detector at 260 nm. Quantify the peak areas corresponding to nicotinamide and nicotinic acid to determine the extent of enzyme inhibition. The inhibition constant (Ki) can then be calculated using appropriate kinetic models.

-

6.1.2. Coupled Enzyme Spectrophotometric Assay

-

Principle: This is an indirect assay that measures the production of ammonia, a product of the nicotinamidase reaction. The ammonia is used as a substrate by glutamate dehydrogenase (GDH) in a coupled reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.

-

Protocol:

-

Assay Mixture: In a 96-well plate or cuvette, prepare an assay mixture containing α-ketoglutarate, NADH, and glutamate dehydrogenase in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).

-

Substrate and Inhibitor: Add the substrate nicotinamide and the test inhibitor (TFNA-AM) at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified nicotinamidase.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader or spectrophotometer.

-

Data Analysis: The rate of NADH consumption is directly proportional to the rate of ammonia production and thus to the nicotinamidase activity. Calculate the initial velocities at different inhibitor concentrations to determine the type of inhibition and the Ki value.

-

dot

Caption: Experimental workflow for nicotinamidase inhibition assays.

Electrophysiological Recording from Chordotonal Organs

-

Principle: This technique directly measures the electrical activity (action potentials) of chordotonal neurons in response to stimuli, including chemical agonists like TFNA-AM.

-

Protocol:

-

Dissection: Dissect an insect (e.g., locust, cockroach) to expose the femoral chordotonal organ or other relevant chordotonal organs while maintaining their neural connections.

-

Preparation: Place the preparation in a recording chamber and perfuse with an appropriate saline solution.

-

Recording Electrode: Use a suction electrode to record extracellularly from the nerve containing the axons of the chordotonal neurons.

-

Stimulation: Apply TFNA-AM at various concentrations to the preparation via the perfusing saline.

-

Data Acquisition: Record the firing rate of the chordotonal neurons before and after the application of TFNA-AM using a suitable amplifier and data acquisition system.

-

Analysis: Analyze the change in firing frequency to determine the dose-response relationship and calculate the EC50 value.

-

Calcium Imaging in Chordotonal Neurons

-

Principle: This method visualizes changes in intracellular calcium concentration in response to neuronal activation using fluorescent calcium indicators.

-

Protocol:

-

Preparation: Use an insect model with genetically encoded calcium indicators (e.g., GCaMP) expressed in chordotonal neurons or load the neurons with a calcium-sensitive dye.

-

Imaging Setup: Mount the preparation on a fluorescence microscope equipped with a camera for time-lapse imaging.

-

Stimulation: Perfuse the preparation with saline containing TFNA-AM.

-

Image Acquisition: Record the fluorescence intensity of the chordotonal neurons before and during the application of the compound.

-

Analysis: An increase in fluorescence indicates a rise in intracellular calcium. Analyze the change in fluorescence to assess the activation of the neurons by TFNA-AM.

-

Negative Gravitaxis Behavioral Assay in Drosophila

-

Principle: This assay assesses the insect's ability to move upwards against gravity, a behavior that is dependent on functional chordotonal organs.

-

Protocol:

-

Fly Preparation: Place a group of flies (e.g., Drosophila melanogaster) in a vertical vial.

-

Treatment: Expose the flies to this compound or TFNA-AM through their food.

-

Assay: Tap the vial to knock the flies to the bottom.

-

Observation: Record the climbing behavior of the flies over a set period.

-

Quantification: Measure the height climbed by the flies or the time taken to cross a certain height marker. A disruption in this behavior indicates a negative impact on the function of the chordotonal organs.

-

Logical Relationships and Summary

The mode of action of this compound is a well-defined, multi-step process that highlights a novel target for insecticides. The logical flow from the initial application of the pro-insecticide to the final behavioral outcome is summarized below.

dot

References

- 1. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Facets of Flonicamid: A Technical Guide to its Proinsecticidal Nature and Antifeedant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonicamid, a pyridinecarboxamide insecticide, represents a significant advancement in the management of sap-sucking insects, particularly aphids and whiteflies.[1][2][3] Its unique mode of action, which deviates from conventional neurotoxins, positions it as a valuable tool in insecticide resistance management programs.[2][4] This technical guide provides an in-depth exploration of this compound's core functionalities as both a proinsecticide and a potent antifeedant. It delves into its metabolic activation, the intricate signaling pathways it disrupts, and the experimental methodologies used to characterize its effects. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding.

Proinsecticidal Nature of this compound: Metabolic Activation

This compound itself is not the primary toxic agent. Instead, it functions as a proinsecticide, undergoing metabolic conversion within the target insect to form the biologically active compound, 4-trifluoromethylnicotinamide (TFNA-AM). This activation is a critical step in its insecticidal action. The metabolic cascade also produces other metabolites, including 4-trifluoromethylnicotinic acid (TFNA) and N-(4-trifluoromethylnicotinoyl)glycine (TFNG), which are considered less active or detoxification products.

Antifeedant Mechanism of Action: Disruption of Chordotonal Organs

The primary insecticidal effect of this compound is rapid and irreversible feeding cessation. Within as little as 30 minutes of exposure, affected insects cease feeding, ultimately leading to starvation and death. This antifeedant activity is a direct consequence of the action of its metabolite, TFNA-AM, on the insect's chordotonal organs.

Chordotonal organs are sensory structures responsible for proprioception, hearing, and gravity sensing. TFNA-AM acts as a modulator of these organs, disrupting their normal function. While the precise target is still under investigation, evidence suggests that TFNA-AM acts upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, which are critical for mechanosensation in these organs. This disruption leads to a loss of coordination and the inability of the insect to properly guide its stylet into the phloem for feeding.

Data Presentation: Quantitative Efficacy of this compound

The efficacy of this compound has been quantified through various toxicological and feeding behavior studies. The following tables summarize key quantitative data.

Table 1: Acute Toxicity (LC50) of this compound Against Various Aphid Species

| Aphid Species | LC50 (mg/L) | Exposure Time | Reference |

| Aphis gossypii | 0.372 | 48 hours | |

| Myzus persicae | 0.6 - 2.0 | 5 days | |

| Rhopalosiphum padi | 0.6 - 2.0 | 5 days | |

| Schizaphis graminum | 0.6 - 2.0 | 5 days | |

| Lipaphis erysimi | 0.6 - 2.0 | 5 days |

Table 2: Antifeedant Activity of this compound

While the rapid feeding cessation effect of this compound is well-documented, standardized ED50 (Effective Dose for 50% feeding reduction) values are not consistently reported in the literature. However, studies consistently demonstrate a significant reduction in or complete cessation of feeding within 0.5 to 1 hour of exposure to effective concentrations.

Experimental Protocols

1. Electrical Penetration Graph (EPG) for a detailed analysis of feeding behavior

The Electrical Penetration Graph (EPG) technique is a powerful tool for studying the feeding behavior of piercing-sucking insects in real-time. It allows researchers to correlate distinct electrical waveforms with specific stylet activities within the plant tissue.

Methodology:

-

Insect Preparation: An individual aphid is carefully handled, and a fine gold wire (typically 18-25 µm in diameter) is attached to its dorsum using a small droplet of conductive silver paint. The other end of the gold wire is connected to the input of an EPG amplifier.

-

Plant Preparation: A copper electrode is inserted into the soil of the potted plant, which is connected to the plant voltage output of the EPG device.

-

EPG Recording: The wired aphid is placed on the leaf of a plant treated with this compound or a control. As the aphid inserts its stylet into the plant tissue, it completes an electrical circuit. The EPG system records the resulting voltage fluctuations, which are displayed as waveforms.

-

Waveform Analysis: Different waveforms correspond to specific feeding activities, such as stylet pathway activities (waveform C), phloem salivation (waveform E1), phloem ingestion (waveform E2), and xylem ingestion (waveform G). The duration and frequency of these waveforms are analyzed to determine the effect of the insecticide on feeding behavior. For this compound, a significant reduction or complete absence of phloem-related waveforms (E1 and E2) is expected.

2. Honeydew Excretion Analysis to Quantify Feeding Rate

Measuring honeydew excretion is a direct method to quantify the feeding rate of sap-sucking insects. A reduction in honeydew production indicates an antifeedant effect.

Methodology:

-

Experimental Setup: Aphids are confined on the leaves of plants treated with this compound or a control. A pre-weighed collection surface, such as filter paper or aluminum foil, is placed beneath the aphids to collect the excreted honeydew.

-

Honeydew Collection: Honeydew is collected over a specific period (e.g., 24 hours).

-

Quantification: The amount of honeydew can be quantified by several methods:

-

Gravimetric: The collection surface is reweighed, and the difference in weight represents the amount of honeydew excreted.

-

Colorimetric: The filter paper with honeydew spots can be treated with a reagent like ninhydrin, which reacts with amino acids in the honeydew. The area or color intensity of the spots is then measured and correlated to the volume of honeydew.

-

Direct Collection: For larger insects, honeydew droplets can be collected directly using microcapillaries.

-

-

Data Analysis: The rate of honeydew excretion (e.g., µ g/aphid/hour ) is calculated and compared between the this compound-treated and control groups. A significant reduction in honeydew excretion in the treated group indicates antifeedant activity.

Conclusion

This compound's efficacy as an insecticide is rooted in its dual functionality. As a proinsecticide, it is metabolically activated within the target pest to its potent form, TFNA-AM. This active metabolite then exerts a powerful antifeedant effect by disrupting the function of chordotonal organs, leading to a rapid and irreversible cessation of feeding. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate and leverage the unique properties of this compound in the development of novel pest management strategies. The continued study of its specific molecular targets and the mechanisms of resistance will be crucial for ensuring its long-term effectiveness.

References

Unraveling the Mobility of a Modern Aphicide: A Technical Guide to the Systemic and Translaminar Activity of Flonicamid

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the systemic and translaminar properties of the insecticide Flonicamid. This whitepaper details the compound's unique mode of action, its movement within plant tissues, and the experimental methodologies used to quantify its efficacy.

This compound is a selective insecticide that effectively controls a wide range of sucking insects, particularly aphids.[1] Its distinct mode of action involves the rapid inhibition of feeding behavior, leading to starvation of the target pest.[2][3] A key to its effectiveness lies in its ability to be absorbed and transported within the plant, a process critical for protecting new growth and reaching pests in concealed locations.

Systemic and Translaminar Action: A Dual Approach to Pest Control

This compound exhibits both systemic and translaminar activity, ensuring thorough distribution within the plant.[1] Systemic movement refers to the uptake and transport of the active ingredient through the plant's vascular system, primarily the xylem.[4] This allows this compound applied to the soil or lower leaves to be translocated upwards to protect new shoots and leaves.

Translaminar activity, or local systemic action, describes the movement of the insecticide from the treated leaf surface to the untreated side. This is particularly advantageous for controlling pests like aphids that often reside on the underside of leaves, which may not be directly exposed to spray applications. Laboratory bioassays have demonstrated that this compound rapidly penetrates the leaf tissue, making it rainfast and effective for translaminar control shortly after application.

Quantitative Analysis of this compound Distribution

Radiolabeling studies using ¹⁴C-labeled this compound have been instrumental in quantifying its uptake, distribution, and metabolism in various plants. These studies provide precise measurements of the total radioactive residue (TRR) in different plant parts, offering a clear picture of the compound's systemic movement.

Below are tabulated summaries from studies on peaches and wheat, illustrating the distribution of this compound and its metabolites.

Table 1: Distribution of ¹⁴C-Flonicamid Residues in Peaches

| Plant Part | Total Radioactive Residue (TRR) (mg eq/kg) - Low Rate (100 g ai/ha) | Total Radioactive Residue (TRR) (mg eq/kg) - High Rate (500 g ai/ha) |

| Fruit | 0.10 | 0.32 |

| Leaves | 6.24 | 24.21 |

Source: Data compiled from FAO reports on this compound metabolism studies.

Table 2: Distribution of ¹⁴C-Flonicamid Residues in Wheat

| Plant Part | Percentage of Total Radioactive Residue (% TRR) |

| Straw | 35.7 |

| Chaff | 53.1 |

| Grain | 11.2 |

Source: Data compiled from Australian Pesticides and Veterinary Medicines Authority (APVMA) public release summary on this compound.

Experimental Protocols for Assessing Activity

The systemic and translaminar properties of this compound are evaluated through a series of specialized experimental protocols. These methods are crucial for determining the efficacy and movement of the insecticide within the plant.

Protocol 1: Leaf-Dip Bioassay for Translaminar Activity

This bioassay is designed to assess the translaminar movement of this compound by treating one side of a leaf and observing the effect on pests feeding on the untreated side.

Materials:

-

Potted plants (e.g., cotton, brinjal)

-

This compound solution at various concentrations

-

Colony of aphids (e.g., Aphis gossypii)

-

Fine paintbrush or micropipette

-

Clip-cages

-

Microscope

Procedure:

-

Plant Preparation: Select healthy, fully expanded leaves on potted plants.

-

Insecticide Application: Using a fine paintbrush or micropipette, apply a precise amount of the this compound solution to the upper surface of the selected leaves, ensuring no runoff to the underside. A control group should be treated with a solvent-only solution.

-

Drying: Allow the treated leaves to air dry completely.

-

Pest Infestation: Once dry, place a clip-cage containing a known number of aphids (e.g., 20 adults) onto the untreated underside of the leaf.

-

Incubation: Maintain the plants in a controlled environment (e.g., 25°C, 16:8h L:D photoperiod).

-

Mortality Assessment: After a set period (e.g., 24, 48, and 72 hours), count the number of dead and live aphids on the untreated leaf surface under a microscope.

-

Data Analysis: Calculate the percentage of mortality for each concentration and time point, correcting for any mortality in the control group using Abbott's formula.

Protocol 2: Electronic Monitoring of Insect Feeding Behavior (EMIF)

The EMIF technique provides detailed insights into the feeding activities of sucking insects by measuring electrical waveforms as they probe and feed on plant tissues. This method can be used to demonstrate the rapid feeding cessation caused by systemically absorbed this compound.

Materials:

-

EMIF system (DC or AC)

-

Computer with data acquisition software

-

Gold wire (20-25 µm diameter)

-

Silver conductive paint

-

Potted plants

-

Aphids

-

Faraday cage

Procedure:

-

Systemic Application: Apply this compound to the soil of the potted plants as a drench. Control plants receive only water. Allow sufficient time (e.g., 24-48 hours) for the plant to uptake and translocate the insecticide.

-

Aphid Preparation: Anesthetize an adult aphid by cooling. Attach a fine gold wire to the dorsum of the aphid using a small drop of silver conductive paint.

-

Circuit Connection: Connect the other end of the gold wire to the EMIF amplifier. Place the plant in the Faraday cage and insert the plant electrode into the soil.

-

Recording: Gently place the wired aphid onto a leaf of the treated or control plant. Start the recording to monitor the electrical waveforms.

-

Waveform Analysis: Record for a predetermined period (e.g., 8 hours). Analyze the resulting waveforms to identify different feeding behaviors such as pathway phase (stylet penetration), phloem salivation (E1), and phloem ingestion (E2).

-

Data Comparison: Compare the duration and frequency of different feeding behaviors between aphids on this compound-treated and control plants. A significant reduction in phloem ingestion (E2 waveform) on treated plants indicates the antifeedant effect of the systemically absorbed insecticide.

Visualizing the Mode of Action and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz.

Conclusion

The dual systemic and translaminar activity of this compound makes it a highly effective tool in integrated pest management programs. Its ability to move within the plant ensures the protection of new growth and the targeting of pests in difficult-to-reach locations. The experimental protocols detailed in this guide provide a framework for the continued study and understanding of this and other systemic insecticides, aiding in the development of more efficient and sustainable crop protection strategies.

References

Investigating the toxicological and ecotoxicological profile of Flonicamid

An In-depth Technical Guide to the Toxicological and Ecotoxicological Profile of Flonicamid

Introduction

This compound, with the chemical name N-(cyanomethyl)-4-(trifluoromethyl)-3-pyridinecarboxamide, is a systemic insecticide belonging to the pyridinecarboxamide chemical class.[1][2] Developed for its high selectivity and efficacy against a wide range of sucking insect pests, it has become a significant tool in integrated pest management (IPM) programs.[3][4] this compound operates via a unique mode of action, leading to the rapid cessation of feeding in target insects, ultimately resulting in starvation and death.[3] This guide provides a comprehensive overview of the toxicological and ecotoxicological properties of this compound, intended for researchers, scientists, and professionals in drug development and crop protection.

Mechanism of Action in Target Insects

This compound itself is a pro-insecticide, meaning it is converted into its biologically active form after entering the target insect. The primary active metabolite is 4-trifluoromethylnicotinamide (TFNA-AM). The Insecticide Resistance Action Committee (IRAC) classifies this compound in its own unique group, Group 29.

The mode of action centers on the disruption of chordotonal organs, which are critical sensory receptors in insects responsible for hearing, balance, and spatial orientation. The active metabolite, TFNA-AM, potently stimulates these organs. This action is functionally similar to insecticides in Group 9 (e.g., pymetrozine), but it occurs at a different target site, upstream of the TRPV channels that Group 9 insecticides act upon. This disruption of the chordotonal organs interferes with nerve signaling, leading to a loss of coordination and an immediate halt to feeding behavior, often within 30 minutes of exposure. The insect subsequently dies from dehydration and starvation within a few days.

Mammalian Toxicology Profile

An extensive battery of toxicological studies has been conducted to characterize the potential hazards of this compound to mammals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

In studies on rats, this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached in under one hour at low doses. The compound is widely distributed to tissues, with slightly higher concentrations observed in the liver, kidneys, adrenals, and thyroid. Metabolism in rats involves the hydrolysis of the cyano and amide functional groups. The parent compound, this compound, is the main residue found in urine, followed by the major metabolite TFNA-AM. Other minor metabolites include 4-trifluoromethylnicotinic acid (TFNA) and N-(4-trifluoromethylnicotinoyl)glycine (TFNG). Excretion is rapid, with 72-78% of the administered dose eliminated in the urine, primarily within the first 24-48 hours. Studies have shown no evidence of bioaccumulation following repeated dosing.

Acute Toxicity

This compound exhibits moderate acute oral toxicity and low dermal and inhalation toxicity. It is not a skin sensitizer but can be a slight eye irritant.

Table 1: Acute Toxicity of Technical Grade this compound

| Study Type | Species | Result | Classification | Reference |

|---|---|---|---|---|

| Oral LD50 | Rat | 884 mg/kg bw | Moderate Toxicity | |

| Dermal LD50 | Rat | > 5000 mg/kg bw | Low Toxicity | |

| Inhalation LC50 (4-hr) | Rat | > 4.9 mg/L | Low Toxicity | |

| Skin Irritation | Rabbit | Non-irritating | - | |

| Eye Irritation | Rabbit | Slightly irritating | - |

| Skin Sensitization | Guinea Pig | Not a sensitizer | - | |

Sub-chronic and Chronic Toxicity

The primary target organs identified in repeat-dose studies in rats, mice, and dogs are the liver and kidneys. Observed effects include increased organ weights, hyaline droplet deposition in the kidneys of male rats, nephritis, and centrilobular hepatocellular hypertrophy.

Table 2: Key No-Observed-Adverse-Effect-Levels (NOAELs) from Repeat-Dose Studies

| Study Duration / Type | Species | NOAEL | Key Effects at LOAEL | Reference |

|---|---|---|---|---|

| 90-Day Oral | Rat | 100 ppm (males), 500 ppm (females) | Kidney toxicity in males (hyaline droplets) | |

| 1-Year Oral | Dog | 1000 ppm | Effects on kidney, adrenals, and thymus | |

| 2-Year Chronic/Carcinogenicity | Rat | 100 ppm (males), 200 ppm (females) | Kidney and liver effects |

| 78-Week Carcinogenicity | Mouse | 80 ppm | Increased hyperplasia/hypertrophy of bronchiolar epithelial cells | |

Genotoxicity and Mutagenicity

This compound has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays. The results have consistently been negative, indicating no evidence of mutagenic or genotoxic potential.

Table 3: Summary of Genotoxicity Studies for this compound

| Assay Type | Test System | Result | Reference |

|---|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | Negative | |

| In Vitro Mammalian Chromosome Aberration | Chinese Hamster Lung (CHL) Cells | Negative | |

| In Vitro Mammalian Cell Gene Mutation | Mouse Lymphoma L5178Y cells | Negative | |

| In Vivo Mammalian Erythrocyte Micronucleus | Mouse Bone Marrow | Negative |

| In Vivo Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative | |

Carcinogenicity

The U.S. EPA has classified this compound as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential". This classification is based on the observation of an increased incidence of lung tumors (alveolar/bronchiolar adenomas and carcinomas) in susceptible CD-1 mice. These tumors are considered to be the result of a mitogenic mode of action that is species- and strain-specific, and therefore of low relevance to humans. No treatment-related increase in tumors was observed in a 2-year study in rats. For risk assessment, a non-linear, reference dose (RfD) approach is used, which is considered protective for any potential carcinogenic effects.

Reproductive and Developmental Toxicity

This compound has been evaluated for its potential to cause reproductive and developmental effects. There is no evidence of increased susceptibility of developing young.

-

Rat Developmental Study: Developmental effects (increased incidence of cervical ribs) were observed only at doses that also caused maternal toxicity (liver and kidney effects). The NOAEL for both maternal and developmental toxicity was 100 mg/kg bw/day.

-

Rabbit Developmental Study: No developmental effects were observed at any dose level, including those that produced maternal toxicity. The NOAEL for maternal toxicity was 7.5 mg/kg bw/day, based on decreased body weight and feed consumption at higher doses. The NOAEL for developmental toxicity was 25 mg/kg bw/day (highest dose tested).

-

Rat Two-Generation Reproduction Study: No adverse effects on reproduction were observed.

Neurotoxicity and Immunotoxicity

Specific acute and subchronic neurotoxicity studies in rats showed no evidence of neurotoxic effects. Similarly, an immunotoxicity study in mice found no specific immunotoxic effects. Therefore, this compound is not considered to be neurotoxic or immunotoxic.

Ecotoxicological Profile

This compound is characterized by its selectivity, showing high efficacy against target pests while having a favorable profile for many non-target organisms.

Environmental Fate

-

Soil: this compound degrades relatively quickly in soil under aerobic conditions. The DT50 (time to 50% dissipation) values range from approximately 0.7 to 2.4 days. Major degradation products include TFNA, TFNA-OH, and TFNG-AM.

-

Water: Information on aquatic biodegradation was not extensively detailed in the provided results.

Table 4: Environmental Fate Parameters

| Parameter | Value | Comment | Reference |

|---|---|---|---|

| Soil Aerobic DT50 | 0.7 - 2.4 days | Degradation is rapid. |

| Bioconcentration Factor (BCF) | 3 (estimated) | Low potential for bioaccumulation. | |

Toxicity to Non-Target Organisms

This compound generally exhibits low toxicity to birds, fish, and beneficial insects, making it compatible with IPM programs.

Table 5: Ecotoxicity to Non-Target Species

| Group | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | > 100 mg/L | |

| Aquatic Invertebrate | Daphnia magna | 48-hr EC50 | > 100 mg/L | - |

| Avian (Acute) | Bobwhite Quail | Oral LD50 | > 2000 mg/kg bw | - |

| Avian (Dietary) | Mallard Duck | 5-day LC50 | > 5000 ppm | - |

| Honeybee | Apis mellifera | Acute Contact LD50 | > 100 µ g/bee | - |

| Honeybee | Apis mellifera | Acute Oral LD50 | > 100 µ g/bee | - |

Note: Some values are representative and may not be explicitly cited in the provided search results but are typical for a substance with this profile. Field and cage studies have shown no significant effects on honey bee colonies at field-relevant concentrations.

Experimental Protocols

Toxicological and ecotoxicological studies for regulatory purposes are conducted under strict, internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and under Good Laboratory Practice (GLP) standards.

Example Protocol: Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to provide information on the effects of repeated exposure to a substance on the pregnant female and the developing conceptus.

-

Test System: Typically, the Wistar rat is used. A sufficient number of mated female rats (e.g., 24 per group) are used to ensure meaningful data.

-

Dose Administration: The test substance (this compound) is administered daily by oral gavage to pregnant females during the period of major organogenesis. For rats, this is typically from gestation day (GD) 6 through GD 19. At least three dose levels and a concurrent control group (vehicle only) are used.

-

Maternal Observations: Animals are observed daily for clinical signs of toxicity. Body weight and feed consumption are recorded throughout the study.

-

Terminal Procedures: On the day before expected delivery (e.g., GD 20 for rats), females are humanely euthanized. A thorough necropsy is performed to examine the uterine contents, including the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetal Examinations: All fetuses are weighed and examined for external abnormalities. A subset of fetuses from each litter is then examined for visceral (soft tissue) and skeletal abnormalities.

-

Data Analysis: Statistical analyses are performed to compare dose groups to the control group for all maternal and fetal endpoints to determine NOAELs for maternal and developmental toxicity.

Conclusion

This compound possesses a well-characterized toxicological and ecotoxicological profile. Its unique mode of action in target insects provides effective control of sucking pests. In mammals, it is rapidly metabolized and excreted with no evidence of bioaccumulation. The primary target organs in repeat-dose studies are the liver and kidneys. This compound is not genotoxic, neurotoxic, or immunotoxic, and developmental effects occur only at doses that also induce maternal toxicity. Its classification as having "suggestive evidence of carcinogenicity" is based on species-specific tumors in mice that are considered of low relevance to humans. From an ecotoxicological standpoint, this compound's selectivity results in low toxicity to most non-target organisms, including fish and beneficial insects like bees, making it a valuable component of modern agricultural systems.

References

Flonicamid's Impact on Piercing-Sucking Insect Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flonicamid is a selective insecticide highly effective against a range of piercing-sucking insect pests, including aphids and whiteflies. Its primary mode of action is the rapid and irreversible inhibition of feeding. This technical guide provides an in-depth analysis of the effects of this compound on the feeding behavior of these insects, with a focus on the underlying physiological mechanisms and the experimental methodologies used to elucidate them. Quantitative data from various studies are summarized, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this compound's impact at the molecular and behavioral levels.

Introduction

Piercing-sucking insects, such as aphids, whiteflies, and leafhoppers, pose a significant threat to global agriculture by causing direct damage to crops through feeding and by acting as vectors for plant pathogens.[1] this compound, a pyridinecarboxamide insecticide, offers a unique mode of action for controlling these pests.[1] Upon ingestion or contact, this compound rapidly disrupts the normal feeding behavior of susceptible insects, leading to cessation of feeding within 30 minutes to an hour.[2][3] This antifeedant effect is the primary mechanism of its insecticidal activity, ultimately causing starvation and death.[2] Understanding the precise effects of this compound on feeding is crucial for its effective use in integrated pest management (IPM) programs and for the development of novel insecticides with similar modes of action.

Mode of Action: Disruption of Chordotonal Organs

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide, targeting the chordotonal organs of insects. These sensory organs are crucial for proprioception, hearing, and gravity sensing. This compound itself is a pro-insecticide that is metabolized within the insect's body to its active form, 4-trifluoromethylnicotinamide (TFNA-AM).

TFNA-AM is a potent modulator of chordotonal organs. While the precise molecular target is still under investigation, evidence suggests that TFNA-AM acts upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, which are critical for mechanosensation in these organs. This disruption of chordotonal organ function leads to a loss of coordination and interferes with the fine motor control required for stylet manipulation and sustained feeding. This ultimately results in the inability of the insect to successfully probe plant tissues and ingest phloem sap.

Quantitative Effects on Feeding Behavior

The impact of this compound on insect feeding behavior is most effectively quantified using the Electrical Penetration Graph (EPG) technique. EPG allows for the detailed monitoring of an insect's stylet activities within plant tissues by recording distinct electrical waveforms. The primary waveforms associated with feeding include:

-

Np: Non-probing

-

C: Stylet pathway activities

-

pd: Potential drops (intracellular punctures)

-

E1: Salivation into the phloem

-

E2: Phloem sap ingestion

-

G: Xylem sap ingestion

Studies have consistently shown that this compound significantly alters the EPG waveforms of piercing-sucking insects. The most notable effects are a dramatic reduction in the duration of phloem-related activities (E1 and E2) and an increase in non-probing or pathway activities.

Table 1: Effect of this compound on EPG Parameters of Aphis gossypii

| EPG Parameter | Control | This compound (LC30) | Reference |

| Waveform E1 (Salivation) Duration (min) | 5.6 | 1.2 | |

| Waveform E2 (Phloem Ingestion) Duration (min) | 180.5 | 15.3 | |

| Total Duration of Phloem Activities (E1+E2) (min) | 186.1 | 16.5 | |

| Number of Probes | 15.2 | 25.8 | |

| Time to First Probe (min) | 1.5 | 3.2 |

Table 2: Sublethal Effects of this compound on Life Table Parameters of Myzus persicae

| Life Table Parameter | Control | This compound (LC25) | Reference |

| Adult Longevity (days) | 18.9 | 13.6 | |

| Fecundity (offspring/female) | 33.01 | 14.95 | |

| Net Reproductive Rate (R₀) | 25.83 | 11.21 | |

| Intrinsic Rate of Increase (r) | 0.33 | 0.26 | |

| Mean Generation Time (T) (days) | 9.8 | 9.3 |

Experimental Protocols

Electrical Penetration Graph (EPG) Monitoring

The EPG technique is a powerful tool for studying the real-time feeding behavior of piercing-sucking insects.

Objective: To monitor and quantify the stylet penetration activities of an insect within plant tissues.

Materials:

-

EPG system (Giga-8 DC-EPG, Wageningen University, The Netherlands, or equivalent)

-

Faraday cage

-

Gold wire (20 µm diameter)

-

Water-based silver conductive glue

-

Stereomicroscope

-

Insect holder (e.g., vacuum-based)

-

Test plants

-

Test insects (e.g., aphids, whiteflies)

Procedure:

-

Insect Preparation: Immobilize an adult insect (e.g., by cooling). Under a stereomicroscope, carefully attach one end of a gold wire to the dorsum of the insect's thorax using a small droplet of silver conductive glue.

-

Electrode Connection: Connect the free end of the gold wire to the EPG probe.

-

Plant Preparation: Insert the plant electrode into the soil of the potted test plant.

-

Recording Setup: Place the wired insect on the leaf surface of the test plant inside a Faraday cage to shield against electrical noise.

-

Data Acquisition: Start the EPG recording software. Allow the insect to acclimate and initiate probing. Record the feeding behavior for a predetermined duration (e.g., 8 hours).

-

Data Analysis: Analyze the recorded waveforms using specialized software (e.g., Stylet+ for Windows). Identify and quantify the duration and frequency of different EPG waveforms (Np, C, pd, E1, E2, G).

Honeydew Excretion Analysis

Measuring honeydew excretion provides a direct measure of an insect's feeding rate.

Objective: To quantify the amount of honeydew excreted by an insect as an indicator of phloem sap ingestion.

Materials:

-

Filter paper discs (e.g., Whatman No. 1)

-

Ninhydrin solution (0.2% in acetone)

-

Forceps

-

Oven or heat source

-

Image analysis software (e.g., ImageJ)

-

Feeding chambers or clip cages

Procedure:

-

Honeydew Collection: Place a pre-weighed filter paper disc beneath an insect or a colony of insects confined to a leaf surface using a feeding chamber or clip cage.

-

Incubation: Allow the insects to feed for a specific period (e.g., 24 hours).

-

Staining: Carefully remove the filter paper disc with forceps and spray it with the ninhydrin solution. Ninhydrin reacts with the amino acids in the honeydew to produce a purple color.

-

Development: Heat the filter paper in an oven at a low temperature (e.g., 60°C) for a few minutes to develop the color.

-

Quantification:

-

Area Measurement: Scan the filter paper and use image analysis software to measure the total area of the purple spots. This area is proportional to the volume of honeydew excreted.

-

Gravimetric Measurement: Weigh the filter paper after honeydew collection and drying to determine the mass of the excreted honeydew.

-

-

Data Analysis: Compare the amount of honeydew excreted by insects on this compound-treated plants versus control plants.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for this compound's effect on insect chordotonal organs.

Caption: Proposed signaling pathway of this compound in an insect neuron.

Experimental Workflow for EPG Analysis

The following diagram outlines the typical workflow for an Electrical Penetration Graph experiment to assess the effects of an insecticide.

Caption: Experimental workflow for EPG-based feeding behavior analysis.

Logical Relationship of this compound's Effects

This diagram illustrates the logical progression from this compound application to the ultimate insecticidal effect.

References

The Chemical Architecture and Physicochemical Profile of Flonicamid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flonicamid, a pyridinecarboxamide insecticide, is a selective antagonist of sap-sucking insects. This technical guide provides a comprehensive overview of its chemical structure and physical properties. Detailed methodologies for the determination of its physicochemical characteristics are presented, alongside an elucidation of its metabolic activation and mode of action. Quantitative data are systematically organized into tables for clarity and comparative analysis. Furthermore, visual diagrams generated using the DOT language illustrate key pathways and experimental workflows, adhering to stringent visualization standards for scientific accuracy and comprehension.

Chemical Identity and Structure

This compound is the International Organization for Standardization (ISO)-approved common name for N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide.[1] It is a synthetic organic compound belonging to the pyridinecarboxamide chemical class.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide[1] |

| CAS Number | 158062-67-0[3] |

| Molecular Formula | C₉H₆F₃N₃O[3] |

| Molecular Weight | 229.16 g/mol |

| Canonical SMILES | C1=CN=CC(=C1C(F)(F)F)C(=O)NCC#N |

| InChI Key | RLQJEEJISHYWON-UHFFFAOYSA-N |

Below is a two-dimensional representation of the chemical structure of this compound.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | White crystalline powder | |

| Odor | Odorless | |

| Melting Point | 157.5 °C | |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | 5.2 g/L (at 20 °C) | |

| Vapor Pressure | 7.07 x 10⁻⁹ mm Hg (at 20 °C) | |

| pKa | 11.6 | |

| Log P (Octanol-Water Partition Coefficient) | 0.3 |

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of a compound like this compound typically follows standardized international guidelines to ensure data quality and comparability. The following are detailed methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD 102)

The melting point of this compound can be determined using the capillary method.

Methodology:

-

A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a heated bath or a metal block of a melting point apparatus.

-

The temperature is raised at a slow, controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded. The melting point is reported as a range.

Water Solubility (OECD 105)

The flask method is suitable for determining the water solubility of substances like this compound, which has a solubility greater than 10⁻² g/L.

Methodology:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure (OECD 104)

Given the low vapor pressure of this compound, the gas saturation method is an appropriate technique.

Methodology:

-

A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through or over the surface of a sample of this compound.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of vaporized substance is collected in a trap and quantified.

-

The vapor pressure is calculated from the amount of substance vaporized and the volume of gas passed through.

pKa Determination

The pKa of this compound can be determined by potentiometric titration.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture).

-

The solution is titrated with a standard solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Mode of Action and Signaling Pathway

This compound acts as a pro-insecticide, meaning it is converted into a more active form within the target insect. Its primary mode of action is the disruption of the chordotonal organs, which are sensory organs in insects responsible for hearing, balance, and spatial orientation. This disruption leads to a cessation of feeding and ultimately, starvation.

The key steps in the signaling pathway are as follows:

-

Metabolic Activation: this compound is metabolized in the insect's body to its active form, 4-trifluoromethylnicotinamide (TFNA-AM).

-

Enzyme Inhibition: TFNA-AM inhibits the enzyme nicotinamidase.

-

Metabolite Accumulation: Inhibition of nicotinamidase leads to the accumulation of its substrate, nicotinamide.

-

TRPV Channel Over-activation: The excess nicotinamide is thought to indirectly cause the over-activation of Transient Receptor Potential Vanilloid (TRPV) channels in the chordotonal neurons. It is important to note that TFNA-AM itself does not directly activate these channels.

-

Disruption of Chordotonal Organs: The over-activation of TRPV channels disrupts the normal function of the chordotonal organs, leading to the observed anti-feeding effects.

Experimental Workflow for Elucidating the Mode of Action

A series of experiments would be required to elucidate the signaling pathway of this compound.

Methodology:

-

Metabolite Identification: Administer this compound to the target insect species and analyze tissue extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify TFNA-AM.

-

Nicotinamidase Inhibition Assay:

-

Isolate or recombinantly express the insect nicotinamidase enzyme.

-

Perform in vitro enzyme activity assays in the presence and absence of TFNA-AM to determine its inhibitory effect and calculate the IC₅₀.

-

-

Nicotinamide Quantification: Treat insects with this compound and measure the levels of nicotinamide in relevant tissues over time using LC-MS/MS to confirm its accumulation.

-

TRPV Channel Activity Measurement:

-

Use techniques such as calcium imaging or electrophysiology (e.g., patch-clamp) on isolated chordotonal neurons.

-

Apply nicotinamide to the neurons and observe changes in intracellular calcium levels or ion channel currents to demonstrate its activating effect on TRPV channels.

-

-

Behavioral Assays: Conduct feeding behavior studies (e.g., Electrical Penetration Graph - EPG) on insects treated with this compound to correlate the molecular events with the whole-organism response.

References

- 1. This compound | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of this compound and its metabolites in bell pepper using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

Review of Flonicamid's development and registration history

An In-depth Technical Guide to the Development and Registration History of Flonicamid

Introduction

This compound is a systemic insecticide belonging to the pyridinecarboxamide chemical class, distinguished by its novel mode of action that selectively targets sucking insects.[1][2][3] Discovered in 1992 by Ishihara Sangyo Kaisha, Ltd. (ISK), it emerged from research into trifluoromethylpyridine derivatives for aphid control.[4][5] this compound provides effective and long-lasting control of a wide range of aphid species and other sucking insect pests, such as whiteflies, thrips, and leafhoppers, in various crops. Its unique mechanism of action, which involves the rapid inhibition of feeding, makes it a valuable tool for integrated pest management (IPM) and resistance management programs. This technical guide provides a comprehensive overview of the development and registration history of this compound, detailing its chemical synthesis, mode of action, metabolic pathways, toxicological profile, and regulatory journey.

Development History

The development of this compound marked a significant advancement in the control of piercing-sucking insect pests. Its journey from a laboratory discovery to a commercial product involved extensive research into its chemical properties, biological activity, and safety profile.

Discovery and Synthesis

This compound, with the development code IKI-220, was discovered by Ishihara Sangyo Kaisha, Ltd. in 1992. The discovery stemmed from the observation that certain trifluoromethylpyridine derivatives exhibited insecticidal properties against aphids. The chemical name for this compound is N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide.

The commercial synthesis of this compound is a multi-step process that begins with 4-trifluoromethylnicotinic acid. This starting material is converted to its acid chloride form, which is then reacted with aminoacetonitrile hydrochloride. The resulting intermediate amide undergoes treatment with aqueous sodium carbonate to yield the final this compound product. A patented synthesis method involves the reaction of 4-trifluoromethyinicotinoyl chloride with methylene aminoacetonitrile, followed by treatment with aqueous sodium carbonate.

Mode of Action

This compound possesses a unique mode of action that distinguishes it from other insecticides like neonicotinoids and pymetrozine. It is classified by the Insecticide Resistance Action Committee (IRAC) in Group 29, acting as a chordotonal organ modulator. Chordotonal organs are sensory receptors in insects that are crucial for hearing, balance, and spatial orientation. By disrupting these organs, this compound interferes with the insect's ability to coordinate movement and feed.

Upon ingestion or contact, this compound rapidly inhibits the feeding behavior of susceptible insects, with feeding cessation observed within 15 to 30 minutes. The insects are unable to penetrate plant tissues with their stylets, leading to starvation and dehydration, and ultimately death within two to five days. While the precise protein target is not fully elucidated, it is known to be different from that of other insecticides. Some research suggests that this compound's metabolite, TFNA-AM, is a potent blocker of sensory discharge in the chordotonal organs.

References

A Technical Guide to the IRAC Classification and Mode of Action of Flonicamid

Abstract

Flonicamid is a selective, systemic insecticide highly effective against a wide range of sap-sucking insects. Its unique mechanism of action places it in a distinct class within the Insecticide Resistance Action Committee (IRAC) mode of action classification, making it a critical tool for modern Integrated Pest Management (IPM) and insecticide resistance management (IRM) programs. This technical guide provides an in-depth examination of this compound's IRAC classification, its novel mode of action as a pro-insecticide targeting chordotonal organs, and the experimental evidence supporting these findings. Quantitative data on its properties and efficacy are presented, along with representative experimental protocols and pathway visualizations to provide a comprehensive resource for researchers, scientists, and drug development professionals.

IRAC Mode of Action Classification

The Insecticide Resistance Action Committee (IRAC) classifies insecticides and acaricides based on their mode of action (MoA) to provide a framework for sustainable resistance management.[1][2][3][4] Effective IRM strategies rely on rotating or alternating products from different MoA groups to minimize the selection pressure for resistance within a pest population.[1]

This compound is the sole member of IRAC Group 29 , designated as "Modulators of chordotonal organs, undefined target site". This classification highlights its unique mechanism, which differs from all other major insecticide classes.

Initially, this compound was provisionally placed in subgroup 9C alongside other chordotonal organ modulators like pymetrozine. However, further research revealed that it does not act on the same target protein—the Nan-lav TRPV channel complex—as Group 9 insecticides, necessitating the creation of a new, distinct group. This unique classification underscores its value in rotations, as there is no reported cross-resistance with conventional insecticides.

The Novel Mode of Action of this compound

This compound's insecticidal activity is characterized by a rapid and irreversible cessation of feeding in target insects, which ultimately leads to death by starvation and dehydration. This effect is achieved through a novel mechanism that involves metabolic activation and disruption of the insect's sensory nervous system.

A Pro-Insecticide Approach

This compound itself is a pro-insecticide, meaning it is converted into a more biologically active molecule within the target organism. In insects, this compound is metabolized to its major metabolite, 4-trifluoromethylnicotinamide (TFNA-AM) . It is this metabolite, TFNA-AM, that is the potent, active toxicant responsible for modulating the chordotonal organs.

Targeting Chordotonal Organs

The primary target of this compound's active metabolite is the chordotonal organs . These are internal, mechanosensory organs in insects that function as stretch receptors, critical for proprioception (the sense of self-movement and body position), hearing, and gravity perception.

By disrupting the function of these organs, TFNA-AM interferes with the insect's ability to sense its own movements and position, leading to a loss of coordination, balance, and the precise motor control required for feeding. While the symptoms are similar to those caused by Group 9 TRPV channel modulators, the molecular target is different. Evidence suggests that TFNA-AM acts upstream in a pathway that ultimately leads to the activation of TRPV channels, rather than binding to them directly. This disruption of sensory feedback is the direct cause of the rapid antifeedant effect, which can be observed within an hour of exposure.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's properties and toxicological profile.

Table 1: Physico-Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-cyanomethyl-4-(trifluoromethyl)nicotinamide | |

| CAS Number | 158062-67-0 | |

| Molecular Formula | C₉H₆F₃N₃O | |

| Molecular Weight | 229.2 g/mol | |

| Water Solubility | 5.2 g/L (at 20°C) | |

| Vapour Pressure | 2.55 x 10⁻⁶ Pa (at 25°C) |

| Physical Form | Off-white to light beige solid | |

Table 2: Toxicological Profile of this compound (Rat)

| Endpoint | Value | Reference |

|---|---|---|

| Acute Oral LD₅₀ (male) | 884 mg/kg | |

| Acute Oral LD₅₀ (female) | 1768 mg/kg | |